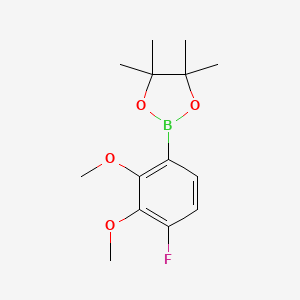

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester

CAS No.: 2121512-21-6

Cat. No.: VC11673536

Molecular Formula: C14H20BFO4

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-21-6 |

|---|---|

| Molecular Formula | C14H20BFO4 |

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | 2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3 |

| Standard InChI Key | RTHLFDVSFZWBFU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)OC |

Introduction

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is a boronic acid derivative, specifically a pinacol ester, which is widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its ability to form stable and reactive intermediates with transition metals like palladium.

Synthesis and Applications

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is synthesized from the corresponding boronic acid through esterification with pinacol. This process involves the reaction of the boronic acid with pinacol in the presence of a catalyst, typically under acidic conditions.

The compound is primarily used in cross-coupling reactions, where it serves as a coupling partner with aryl halides or triflates to form biaryl compounds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications .

Safety and Handling

Handling 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester requires caution due to its potential hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

-

Precautionary Statements: P261 (Avoid breathing dust), P305 (If in eyes: Rinse cautiously with water for several minutes), P351 (Rinse with plenty of water), P338 (If eye irritation persists: Get medical advice/attention) .

Storage should be at 2-8°C, and shipping is typically done at room temperature .

Research Findings

Research on 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is focused on its applications in organic synthesis, particularly in the development of new cross-coupling methodologies. The compound's stability and reactivity make it an attractive choice for synthesizing complex molecules with specific functional groups.

Recent studies have explored the use of this compound in the synthesis of fluorinated biaryls, which are important in pharmaceutical chemistry due to their unique biological properties. The fluorine atom in the compound can influence the pharmacokinetics and pharmacodynamics of the resulting molecules, making them more suitable for drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume